Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester
Description
Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester is a complex carbamate derivative characterized by three ethoxy groups in its polyethylene glycol (PEG)-like chain, a phenylmethyl (benzyl) ester, and a p-toluenesulfonyl (tosyl) group. The molecular formula is C₂₁H₂₇NO₈S (molecular weight: 477.51 g/mol). Its structure combines hydrophilic PEG chains with a hydrophobic tosyl group, making it suitable for applications in drug delivery, prodrug design, and organic synthesis as a protecting group .
Properties
IUPAC Name |
2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO7S/c1-18-7-9-20(10-8-18)30(24,25)29-16-15-27-14-13-26-12-11-22-21(23)28-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVZYARJJDYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114779 | |
| Record name | Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098983-15-2 | |
| Record name | Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098983-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbamic acid derivatives, particularly those featuring sulfonyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester (CAS Number: 57589-85-2) is a complex molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a carbamic acid backbone with a sulfonyl group attached to a phenyl ring, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key areas of activity include:
- Antineoplastic Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The sulfonyl group can enhance binding affinity to specific enzymes, potentially leading to therapeutic effects in conditions like inflammation or cancer.
- Antimicrobial Properties : Certain carbamic acid derivatives exhibit antimicrobial activity against various pathogens.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate various physiological processes .
- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, preventing proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of carbamic acid derivatives similar to the compound :
- Study on Anticancer Activity : A study published in Cancer Research demonstrated that a related carbamic acid derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Enzyme Interaction Studies : Research published in Journal of Medicinal Chemistry indicated that the compound acts as a potent inhibitor of carbonic anhydrase, which is crucial for maintaining pH balance in tissues .
- Antimicrobial Efficacy : A recent investigation showed that the compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
Table 1: Biological Activities of Carbamic Acid Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antineoplastic | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Inhibits carbonic anhydrase | |
| Antimicrobial | Effective against various bacteria |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Alters metabolic pathways |
| Receptor Modulation | Influences signal transduction pathways |
| Cell Cycle Arrest | Induces apoptosis in cancer cells |
Scientific Research Applications
Pesticide and Herbicide Development
Carbamates are known for their use in agricultural chemicals, acting as insecticides and herbicides. The structural complexity of this compound suggests it could be explored for similar applications, potentially offering novel modes of action against pests or weeds.
Pharmaceutical Research
Carbamates have been used in pharmaceuticals for their ability to act as prodrugs or to modify the pharmacokinetic properties of active pharmaceutical ingredients. The unique structure of this compound might allow it to serve as a scaffold for designing new drugs, particularly those requiring specific solubility or bioavailability profiles.
Material Science
The presence of a phenylmethyl ester group and a sulfonyl moiety could provide interesting properties for materials science applications, such as in the development of polymers or coatings with specific thermal or chemical resistance.
Data Tables and Case Studies
| Compound Type | Application | Example Compounds |
|---|---|---|
| Carbamates | Pesticides | Aldicarb, Carbaryl |
| Carbamates | Pharmaceuticals | Meprobamate |
| Sulfonyl Compounds | Materials Science | Sulfonated Polymers |
Research Findings and Insights
While there is no direct research on this specific compound, insights from similar carbamates and sulfonyl compounds suggest potential in various fields:
- Pesticide Development : The sulfonyl group could enhance biological activity, making it a candidate for novel pesticide formulations.
- Pharmaceuticals : The carbamate backbone can be used to modify drug properties, such as improving solubility or reducing toxicity.
- Materials Science : The combination of sulfonyl and ester groups might contribute to unique polymer properties, such as improved thermal stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The target compound’s key structural features include:
- Benzyl carbamate : Provides stability under acidic conditions.
- Triethylene glycol chain : Enhances hydrophilicity and solubility in polar solvents.
- Tosyl group : Acts as a leaving group, enabling nucleophilic substitution reactions.
Comparisons with similar compounds are outlined below:
Carbamic Acid, N-[(4-Methylphenyl)Sulfonyl]-, Methyl Ester
- Molecular Formula: C₉H₁₁NO₄S
- Molecular Weight : 245.25 g/mol
- Key Features : Lacks the PEG chain, simplifying its structure to a methyl carbamate and tosyl group.
- Applications : Primarily used as an intermediate in organic synthesis due to its low solubility and reactivity in substitution reactions .
Benzyl {2-[2-(2-Hydroxyethoxy)Ethoxy]Ethyl}Carbamate
- Molecular Formula: C₁₄H₂₁NO₅
- Molecular Weight : 283.32 g/mol
- Key Features : Contains a diethylene glycol chain with a terminal hydroxyl group instead of a tosyl group.
- Applications : Utilized in drug delivery systems for solubility enhancement; the hydroxyl group allows further functionalization .
tert-Butyl (2-(2-((6-Chlorohexyl)Oxy)Ethoxy)Ethyl)Carbamate
- Molecular Formula: C₁₅H₂₈ClNO₅
- Molecular Weight : 361.84 g/mol
- Key Features : Features a tert-butyl carbamate (bulkier protecting group) and a chlorohexyl chain.
Physicochemical Properties
| Compound Name | Solubility | Reactivity | Stability |
|---|---|---|---|
| Target Compound | Moderate in polar solvents | High (tosyl as leaving group) | Stable in acidic conditions |
| Methyl Tosylcarbamate | Low in polar solvents | Moderate | Sensitive to hydrolysis |
| Benzyl Diethylene Glycol Carbamate | High in polar solvents | Low (hydroxyl for conjugation) | Stable in neutral pH |
| tert-Butyl Chlorohexyl Carbamate | Low in water | High (chlorohexyl for alkylation) | Stable in basic conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
